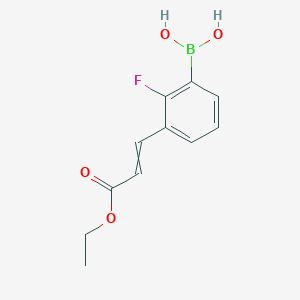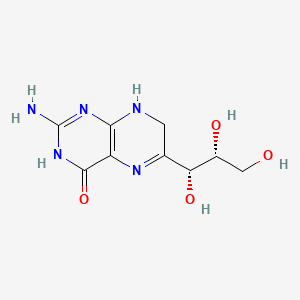
2-amino-6-((1R,2R)-1,2,3-trihydroxypropyl)-7,8-dihydropteridin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroneopterin is a pteridine derivative that plays a significant role in various biological processes. It is a reduced form of neopterin and is involved in the biosynthesis of tetrahydrobiopterin, an essential cofactor for the production of neurotransmitters and nitric oxide. Dihydroneopterin is known for its antioxidant properties and is often studied in the context of immune response and oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions
Dihydroneopterin can be synthesized through the reduction of neopterin. One common method involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction typically occurs in an aqueous or alcoholic solution under mild conditions.
Industrial Production Methods
Industrial production of dihydroneopterin often involves the large-scale reduction of neopterin using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
化学反应分析
Types of Reactions
Dihydroneopterin undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to neopterin by reactive oxygen species.
Reduction: Further reduction can lead to the formation of tetrahydrobiopterin.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and hypochlorous acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products
Oxidation: Neopterin and other oxidized derivatives.
Reduction: Tetrahydrobiopterin.
Substitution: Various substituted pteridines depending on the reaction conditions.
科学研究应用
Dihydroneopterin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other pteridine derivatives.
Biology: Studied for its role in cellular immune response and as a marker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the production of diagnostic reagents and as an antioxidant in various formulations.
作用机制
Dihydroneopterin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates the activity of enzymes involved in the immune response, such as dihydroneopterin aldolase, which catalyzes its conversion to other biologically active pteridines. The molecular targets include various oxidative stress markers and immune cells like macrophages.
相似化合物的比较
Similar Compounds
Neopterin: An oxidized form of dihydroneopterin, used as a biomarker for immune activation.
Tetrahydrobiopterin: A fully reduced form, essential for neurotransmitter synthesis.
Dihydrobiopterin: Another reduced form involved in similar biochemical pathways.
Uniqueness
Dihydroneopterin is unique due to its intermediate oxidation state, allowing it to participate in both oxidative and reductive biochemical pathways. Its role as an antioxidant and its involvement in immune response make it distinct from its fully oxidized or reduced counterparts.
属性
CAS 编号 |
1218-99-1 |
|---|---|
分子式 |
C9H13N5O4 |
分子量 |
255.23 g/mol |
IUPAC 名称 |
2-amino-6-[(1R,2R)-1,2,3-trihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,6,15-17H,1-2H2,(H4,10,11,13,14,18)/t4-,6-/m1/s1 |
InChI 键 |
YQIFAMYNGGOTFB-INEUFUBQSA-N |
手性 SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)[C@H]([C@@H](CO)O)O |
规范 SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


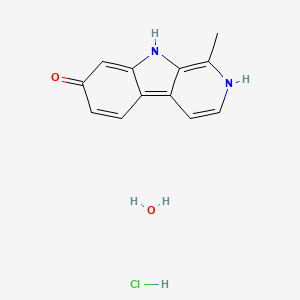
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
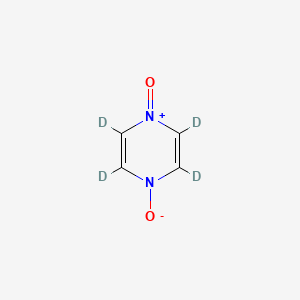


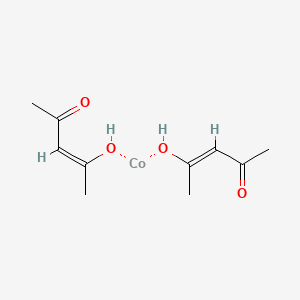
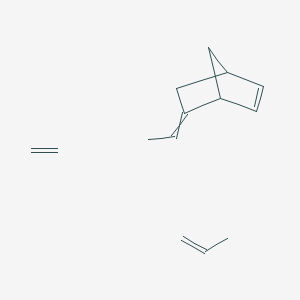
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)

![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)

